molecular formula C23H22ClN3O3 B279542 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide

Cat. No. B279542
M. Wt: 423.9 g/mol
InChI Key: ZTUGWBOQYJJUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide, commonly known as TRO19622, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of N-substituted benzamides and has been shown to have promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of TRO19622 is not fully understood. However, it has been proposed that TRO19622 may exert its neuroprotective effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. TRO19622 may also modulate the activity of various signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell survival and apoptosis. Furthermore, TRO19622 may interact with dopamine and serotonin receptors in the brain, leading to its potential antipsychotic effects.
Biochemical and Physiological Effects:
TRO19622 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress and inflammation in neuronal cells by increasing the expression of antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx). TRO19622 has also been shown to inhibit the activation of microglial cells, which play a crucial role in neuroinflammation and neurodegeneration. In addition, TRO19622 has been shown to improve synaptic plasticity and cognitive function by enhancing the expression of brain-derived neurotrophic factor (BDNF) and its receptor TrkB.

Advantages and Limitations for Lab Experiments

TRO19622 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been shown to have good pharmacokinetic properties such as high bioavailability, good brain penetration, and long half-life. TRO19622 has also been shown to have low toxicity and good tolerability in animal models. However, there are some limitations for lab experiments with TRO19622. The exact mechanism of action is not fully understood, which makes it difficult to design specific experiments. In addition, the effects of TRO19622 may vary depending on the disease model and the dose used.

Future Directions

There are several future directions for the research on TRO19622. One direction is to further investigate the mechanism of action of TRO19622 and its potential targets in the brain. This could lead to the development of more specific and effective therapies for neurodegenerative and psychiatric disorders. Another direction is to study the effects of TRO19622 in human clinical trials. This could provide valuable information on the safety, tolerability, and efficacy of TRO19622 in humans. Finally, the development of more potent and selective analogs of TRO19622 could lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of TRO19622 involves the reaction of 3-chloro-4-aminophenyl-4-methylbenzoate with 2-furoylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with 4-(dimethylamino)pyridine (DMAP) and 4-nitrophenyl chloroformate to obtain the final product. The purity and identity of TRO19622 can be confirmed by various analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

TRO19622 has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. TRO19622 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. In addition, TRO19622 has been studied for its potential antipsychotic effects by modulating dopamine and serotonin neurotransmission in the brain.

properties

Molecular Formula

C23H22ClN3O3

Molecular Weight

423.9 g/mol

IUPAC Name

N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C23H22ClN3O3/c1-16-4-6-17(7-5-16)22(28)25-18-8-9-20(19(24)15-18)26-10-12-27(13-11-26)23(29)21-3-2-14-30-21/h2-9,14-15H,10-13H2,1H3,(H,25,28)

InChI Key

ZTUGWBOQYJJUHB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl

Origin of Product

United States

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